Cas no 847829-41-8 (Tat-NR2Baa)

Tat-NR2Baa structure
Nome del prodotto:Tat-NR2Baa
Tat-NR2Baa Proprietà chimiche e fisiche
Nomi e identificatori
-
- Tat-NR2Baa
- L-Alanine, L-tyrosylglycyl-L-arginyl-L-lysyl-L-lysyl-L-arginyl-L-arginyl-L-glutaminyl-L-arginyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-seryl-L-seryl-L-isoleucyl-L-α-glutamyl-L-alanyl-L-α-aspartyl-
- L-Tyrosylglycyl-L-arginyl-L-lysyl-L-lysyl-L-arginyl-L-arginyl-L-glutaminyl-L-arginyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-seryl-L-seryl-L-isoleucyl-L-α-glutamyl-L-alanyl-L-α-aspartyl-L-alanine (ACI)
- 11: PN: US20050059597 SEQID: 12 unclaimed sequence
- 16: PN: WO2008109010 SEQID: 18 unclaimed sequence
- 4: PN: WO2010028089 SEQID: 4 unclaimed protein
- 7: PN: US8933013 SEQID: 7 claimed protein
- 7: PN: WO2009076105 SEQID: 7 claimed protein
- 7: PN: WO2010144742 SEQID: 7 claimed protein
- AKOS040754929
- DA-67947
- 847829-41-8
-
- Inchi: 1S/C103H184N42O29/c1-7-53(4)78(96(172)140-69(34-36-76(151)152)81(157)128-54(5)79(155)141-71(48-77(153)154)92(168)129-55(6)97(173)174)145-95(171)73(51-147)144-94(170)72(50-146)143-93(169)70(46-52(2)3)142-90(166)62(22-10-13-39-106)133-85(161)63(24-15-41-122-99(111)112)135-87(163)65(26-17-43-124-101(115)116)136-88(164)66(27-18-44-125-102(117)118)138-91(167)68(33-35-74(108)149)139-89(165)67(28-19-45-126-103(119)120)137-86(162)64(25-16-42-123-100(113)114)134-84(160)61(21-9-12-38-105)132-83(159)60(20-8-11-37-104)131-82(158)59(23-14-40-121-98(109)110)130-75(150)49-127-80(156)58(107)47-56-29-31-57(148)32-30-56/h29-32,52-55,58-73,78,146-148H,7-28,33-51,104-107H2,1-6H3,(H2,108,149)(H,127,156)(H,128,157)(H,129,168)(H,130,150)(H,131,158)(H,132,159)(H,133,161)(H,134,160)(H,135,163)(H,136,164)(H,137,162)(H,138,167)(H,139,165)(H,140,172)(H,141,155)(H,142,166)(H,143,169)(H,144,170)(H,145,171)(H,151,152)(H,153,154)(H,173,174)(H4,109,110,121)(H4,111,112,122)(H4,113,114,123)(H4,115,116,124)(H4,117,118,125)(H4,119,120,126)/t53-,54-,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-/m0/s1
- Chiave InChI: JGOHJQLBRJDBTQ-RVYJUWCMSA-N
- Sorrisi: [C@H](CCCNC(N)=N)(C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(N)=N)NC(=O)CNC(=O)[C@@H](N)CC1C=CC(O)=CC=1
Proprietà calcolate
- Massa esatta: 2474.4247928g/mol
- Massa monoisotopica: 2473.4214380g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 48
- Conta accettatore di obbligazioni idrogeno: 39
- Conta atomi pesanti: 174
- Conta legami ruotabili: 97
- Complessità: 5300
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 20
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -19.2
- Superficie polare topologica: 1240Ų
Proprietà sperimentali
- Densità: 1.52±0.1 g/cm3(Predicted)
Tat-NR2Baa Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0129296-10mg |
Tat-NR2Baa |
847829-41-8 | 96.26% | 10mg |
$950.0 | 2022-04-26 | |
TargetMol Chemicals | T35924-1mg |
Tat-NR2Baa |
847829-41-8 | 1mg |
¥ 1749 | 2024-07-19 | ||
1PlusChem | 1P01TXV1-10mg |
Tat-NR2Baa |
847829-41-8 | 96% | 10mg |
$1124.00 | 2024-04-21 | |
1PlusChem | 1P01TXV1-1mg |
Tat-NR2Baa |
847829-41-8 | 96% | 1mg |
$280.00 | 2024-04-21 | |
TargetMol Chemicals | T35924-5mg |
Tat-NR2Baa |
847829-41-8 | 5mg |
¥ 4422 | 2024-07-19 | ||
MedChemExpress | HY-P2307-10mg |
Tat-NR2Baa |
847829-41-8 | 96.89% | 10mg |
¥9500 | 2024-07-20 | |
ChemScence | CS-0129296-1mg |
Tat-NR2Baa |
847829-41-8 | 96.26% | 1mg |
$220.0 | 2022-04-26 | |
ChemScence | CS-0129296-5mg |
Tat-NR2Baa |
847829-41-8 | 96.26% | 5mg |
$550.0 | 2022-04-26 | |
MedChemExpress | HY-P2307-1mg |
Tat-NR2Baa |
847829-41-8 | 96.89% | 1mg |
¥2200 | 2024-07-20 | |
MedChemExpress | HY-P2307-5mg |
Tat-NR2Baa |
847829-41-8 | 96.89% | 5mg |
¥5500 | 2024-07-20 |
Tat-NR2Baa Letteratura correlata
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
2. Book reviews
-
Alexander S. Henderson,John F. Bower,M. Carmen Galan Org. Biomol. Chem., 2016,14, 4008-4017
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Nathalie Saffon-Merceron,Zoia Voitenko,Yulian Volovenko Chem. Sci., 2015,6, 1139-1149
847829-41-8 (Tat-NR2Baa) Prodotti correlati
- 1212438-44-2(cis-2,3,3a,4,4a,5,6,7,8,9a-decahydro-1H-pyrrolo[3,4-b]indolizine)
- 2680900-47-2(benzyl N-[2-oxo-2-(pyridin-4-yl)ethyl]carbamate)
- 2171481-30-2(2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylazetidin-3-yl}propanoic acid)
- 68325-64-4(5-(Hydroxymethyl)-1,2,3-benzenetriol)
- 1396808-29-9(2-(cyclopentylsulfanyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide)
- 79101-83-0(Methyl 2-amino-5-chloro-3-methylbenzoate)
- 878744-13-9(2-methyl-2-(6-methylpyridin-2-yl)propanenitrile)
- 2135346-52-8(3,3-difluoro-1-(pyrimidin-2-yl)cyclobutan-1-amine)
- 2138566-25-1(3-{2-(1-iodo-2-methylpropan-2-yl)oxyethoxy}oxolane)
- 8001-79-4(Castor oil)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:847829-41-8)Tat-NR2Baa

Purezza:99%/99%/99%
Quantità:1mg/5mg/10mg
Prezzo ($):276.0/690.0/1191.0